Trichocereine

Description

Overview of Phenethylamine (B48288) Alkaloid Diversity in Cactaceae

The cactus family is a rich source of phenethylamine alkaloids, with over 40 distinct compounds identified in the genus Lophophora alone. wikipedia.org While mescaline is the most well-known of these alkaloids, numerous other related compounds are found throughout various cacti species. wikipedia.orgresearchgate.net These include, but are not limited to, hordenine (B123053), N-methyltyramine, and tyramine (B21549). thieme-connect.compurdue.edu The specific alkaloid profile can vary significantly between different genera and even between different species within the same genus. troutsnotes.com

Several cacti genera are known to contain phenethylamine alkaloids. For instance, species within Ariocarpus, Coryphantha, and Trichocereus (now often classified under Echinopsis) have all been found to produce these compounds. thieme-connect.comuchile.clsamorini.it The concentration and composition of these alkaloids can also be influenced by environmental factors and the specific part of the plant being analyzed. troutsnotes.comwikipedia.org

Table 1: Examples of Phenethylamine Alkaloids in Cactaceae

| Alkaloid | Found in Genus/Species |

| Mescaline | Lophophora williamsii, Echinopsis pachanoi, Echinopsis peruviana wikipedia.orgwikipedia.org |

| Hordenine | Ariocarpus agavoides, Coryphantha vivipara thieme-connect.comsamorini.it |

| N-Methyltyramine | Ariocarpus agavoides, Coryphantha missouriensis purdue.edusamorini.it |

| Trichocereine (B14164243) | Trichocereus terscheckii, Gymnocalycium spp., Turbinicarpus spp. conicet.gov.arwikipedia.org |

Historical Context of this compound Discovery and Early Characterization

This compound was first identified in 1935 from the cactus Trichocereus terscheckii. wikipedia.org Subsequent research by Reti and Castrillón in 1951 further characterized it as a new natural phenylethylamine alkaloid. conicet.gov.aruba.ar Their work established that the dried branches of Trichocereus terscheckii contain between 0.25% and 1.2% alkaloids, with a notable finding that the ratio of this compound to mescaline was approximately 5:1. researchgate.net This indicated that this compound was the major alkaloid constituent in this particular cactus species. wikipedia.orgresearchgate.net

Early investigations into the chemical structure of this compound determined it to be N,N-dimethylmescaline through processes of degradation and subsequent synthesis. researchgate.net This structural elucidation was a critical step in understanding its relationship to other known phenethylamine alkaloids.

Positioning this compound within the Mescaline Alkaloid Family: N,N-Dimethylmescaline Nomenclature

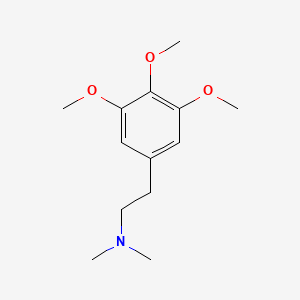

Chemically, this compound is classified as N,N-dimethyl-3,4,5-trimethoxyphenethylamine. wikipedia.org This name reveals its direct structural relationship to mescaline (3,4,5-trimethoxyphenethylamine). wikipedia.org The key difference lies in the substitution at the amine group. While mescaline has an unsubstituted primary amine (-NH2), this compound possesses a tertiary amine with two methyl groups (-N(CH3)2). This structural modification places it firmly within the family of mescaline-related alkaloids.

The nomenclature "N,N-dimethylmescaline" is therefore a more descriptive chemical name for this compound, highlighting its identity as the N,N-dimethylated analog of mescaline. wikipedia.orgwikipedia.org This relationship is significant as it points to a shared biosynthetic origin, likely involving the methylation of mescaline or its immediate precursors. wikipedia.orgwikipedia.org Other related compounds in this family include N-methylmescaline, which is the N-monomethylated analog. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

54547-01-2 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3 |

InChI Key |

BTSKBPJWJZFTPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Distribution of Trichocereine in Botanical Species

Primary Sources of Trichocereine (B14164243): Trichocereus terscheckii as a Major Constituent

The cactus species Trichocereus terscheckii is a significant natural source of this compound. wikipedia.org In fact, this compound is considered the major alkaloid present in this particular cactus. wikipedia.org Research dating back to 1935 first identified the presence of this compound in T. terscheckii. wikipedia.org Studies have shown that the alkaloid content in T. terscheckii can range from 0.25% to 1.5% of the plant's dry weight, with a notable portion of this being this compound. conicet.gov.ar One study from 1951 observed a 5:1 ratio of this compound to Mescaline. dmt-nexus.me Interestingly, in some specimens with higher total alkaloid content, Mescaline was reportedly absent, suggesting that this compound can be the dominant alkaloid. dmt-nexus.me

The distribution of alkaloids within the Trichocereus terscheckii plant is not uniform. A 1951 study analyzed different parts of the cactus and found that the inner core contained 45% of the total alkaloids, the outer green tissue contained 29%, and the tissue in between held the remaining 26%. dmt-nexus.me While the outer skin has a higher concentration of alkaloids by weight due to its smaller mass, the majority of the total alkaloids are found within the inner parts of the plant. dmt-nexus.me

Presence of this compound in Related Cactaceae Genera

Beyond Trichocereus terscheckii, this compound has also been isolated from other genera within the Cactaceae family.

Gymnocalycium Species

The compound has been found in species belonging to the Gymnocalycium genus. wikipedia.org This genus, commonly known as chin cactus, comprises about 70 species of South American cacti. wikipedia.org They are typically small, globular plants. wikipedia.orgcactiguide.com

Turbinicarpus Species

This compound has also been identified in cacti of the Turbinicarpus genus. wikipedia.org These small, often solitary cacti are native to north-central Mexico. cactiguide.com

Trichocereus candicans

The presence of this compound has been noted in Trichocereus candicans, a sprawling columnar cactus native to Argentina. psu.edugreenthingsaz.com This species is also known by its current scientific name, Echinopsis candicans. trichocereus.net

Occurrence of this compound in Non-Cactaceae Botanical Sources

Interestingly, the occurrence of this compound is not limited to the Cactaceae family.

Acacia berlandieri

This phenethylamine (B48288) alkaloid has been detected in the shrub Acacia berlandieri. wikipedia.org This plant is native to the Rio Grande Plains of Texas and has been the subject of chemical analysis due to its effects on grazing livestock. mdma.ch Research has identified a complex mixture of amines and alkaloids in A. berlandieri, including this compound. mdma.chdmt-nexus.me The presence of this compound in an Acacia species is noteworthy as it represents a rare occurrence of this cactus-derived alkaloid in a non-cactaceous plant. sacredcacti.com

Summary of Botanical Sources of this compound

| Genus | Species | Family | Notes |

| Trichocereus | T. terscheckii | Cactaceae | Major alkaloid constituent. wikipedia.org |

| Gymnocalycium | Various species | Cactaceae | Presence of this compound has been reported. wikipedia.org |

| Turbinicarpus | Various species | Cactaceae | Presence of this compound has been reported. wikipedia.org |

| Trichocereus | T. candicans | Cactaceae | Contains this compound. psu.edu |

| Acacia | A. berlandieri | Fabaceae | A non-cactaceae source of this compound. wikipedia.org |

Natural Occurrence and Distribution in Acacia rigidula

This compound has been identified as a constituent of Acacia rigidula, a shrub commonly known as blackbrush, which is native to Texas and parts of Mexico. catbull.com A notable 1998 study by Clement et al. published in Phytochemistry reported the presence of this compound among more than 40 other alkaloids and amines in the foliage of Acacia rigidula. catbull.com The study indicated a significant increase in the number and relative quantities of these compounds in leaves collected late in the season. catbull.com

However, the findings of this study have been a subject of scientific discussion. Subsequent research has questioned the natural origin of some of the compounds reported in the 1998 paper. sacredcacti.com This has led to a degree of controversy within the scientific community regarding the full spectrum of alkaloids naturally produced by Acacia rigidula.

Quantitative Assessment of this compound Abundance in Source Plants

The concentration of this compound varies among the different plant species in which it is found. Quantitative analyses have provided insights into its abundance in several botanical sources.

Cactaceae Family:

This compound was first discovered in the cactus Trichocereus terscheckii in 1935 and is considered the major alkaloid in this species. catbull.com Studies have shown that the total alkaloid content in T. terscheckii can range from 0.25% to 1.5% of the plant's dry weight. Another analysis determined the total alkaloid concentration to be 4.50 mg per gram of the dried plant material. troutsnotes.com

The compound has also been isolated from cacti belonging to the genera Gymnocalycium and Turbinicarpus. catbull.com While its presence in Gymnocalycium species is confirmed, specific quantitative data on its abundance in this genus is not extensively detailed in the available scientific literature.

For the genus Turbinicarpus, quantitative data is available for the percentage of this compound within the total alkaloid fraction of several species:

| Turbinicarpus Species | This compound (% of total alkaloid fraction ± SD) | Total Alkaloids (mg per 100g of fresh plant) |

|---|---|---|

| Turbinicarpus lophophoroides | 1.04 ± 0.27 | >500 |

| Turbinicarpus pseudomacrochele var. krainzianus | 1.12 ± 0.13 | 250-500 |

| Turbinicarpus schmiedickeanus | 1.1 ± 0.12 | 100-250 |

Acacia rigidula :

Biosynthetic Pathways and Precursor Metabolism of Trichocereine

General Principles of Phenethylamine (B48288) Alkaloid Biosynthesis in Cactaceae

The production of phenethylamine alkaloids in cacti is a multi-step process involving a series of enzymatic reactions that modify a basic phenethylamine backbone. wikipedia.orgresearchgate.net These modifications can include hydroxylation (the addition of hydroxyl groups), methylation (the addition of methyl groups), and sometimes the formation of a new ring structure to create tetrahydroisoquinolines. wikipedia.org The specific sequence and combination of these reactions give rise to the vast diversity of alkaloids found across different cactus species.

Role of Dopamine (B1211576) as a Core Biosynthetic Precursor for Mescaline and its Derivatives, including Trichocereine (B14164243)

At the heart of the biosynthesis of many prominent cactus alkaloids, including mescaline and its N,N-dimethylated derivative this compound, lies the crucial precursor molecule, dopamine. wikipedia.orgwikipedia.orgnih.gov Dopamine, a well-known neurotransmitter in animals, also plays significant biochemical roles in plants. researchgate.net In the context of alkaloid synthesis in cacti like Lophophora williamsii (peyote), dopamine serves as a key intermediate. wikipedia.orgresearchgate.net

The biosynthetic pathway proceeds from dopamine through a series of modifications to ultimately yield mescaline. wikipedia.orgwikipedia.org this compound is understood to be a derivative of mescaline, specifically N,N-dimethylmescaline. nih.govwikipedia.org This indicates that the biosynthetic machinery of the plant continues to modify the mescaline molecule, adding two methyl groups to the nitrogen atom of the phenethylamine side chain to form this compound. wikipedia.org The presence of both mescaline and this compound in cacti such as Trichocereus terscheckii further supports this precursor-product relationship, with this compound often being the major alkaloid. wikipedia.orgresearchgate.net

Involvement of Tyrosine and Phenylalanine as Upstream Metabolic Precursors

The journey to this compound begins with the common aromatic amino acids, L-tyrosine and L-phenylalanine. wikipedia.orgwikipedia.org These amino acids are fundamental building blocks for a vast array of secondary metabolites in plants, including the entire class of phenethylamine alkaloids. pnas.orgfrontiersin.org

The primary pathway starts with L-tyrosine. wikipedia.org In some plants, L-phenylalanine can be converted to L-tyrosine by the enzyme phenylalanine hydroxylase, thus feeding into the same pathway. wikipedia.org The initial committed step in the biosynthesis of these alkaloids is the decarboxylation of tyrosine to produce tyramine (B21549). wikipedia.orgpnas.org This reaction is catalyzed by an aromatic L-amino acid decarboxylase (AADC) enzyme. pnas.orgwikipedia.org

Following the formation of tyramine, a subsequent hydroxylation step can lead to the formation of dopamine, the central precursor discussed in the previous section. wikipedia.org Therefore, the availability of tyrosine and, to a lesser extent, phenylalanine within the plant's metabolic pool is a critical determinant for the production of this compound and related alkaloids. nih.gov

Enzymatic Transformations in this compound Biogenesis: Proposed Methylation Steps

The formation of this compound from its upstream precursors involves a series of precise enzymatic transformations. While the complete enzymatic cascade for this compound has not been fully elucidated, the key steps are believed to involve hydroxylation and, crucially, methylation.

Recent research on the biosynthesis of the closely related alkaloid mescaline in Lophophora williamsii has identified several key enzymes, including a cytochrome P450 for hydroxylation and multiple O-methyltransferases (OMTs) that add methyl groups to the hydroxyl groups on the aromatic ring. nih.gov An N-methyltransferase (NMT) has also been identified that is responsible for adding methyl groups to the nitrogen atom of the phenethylamine side chain. nih.gov

Given that this compound is N,N-dimethylmescaline, its final biosynthetic steps would logically involve the action of such an N-methyltransferase. wikipedia.orgnih.gov It is proposed that after the formation of mescaline, an N-methyltransferase enzyme would catalyze the addition of one methyl group to form N-methylmescaline, and then a second methylation event would yield this compound. The presence of N-methylmescaline in some cacti supports this stepwise methylation process. nih.gov The enzymes responsible for these specific N-methylation steps in this compound-producing cacti are a key area for future research.

Spatial Distribution of Alkaloid Synthesis within Plant Tissues: Insights from Analogous Studies

The synthesis and accumulation of alkaloids like this compound are not uniformly distributed throughout the cactus plant. Studies on related cacti and alkaloids provide valuable insights into this spatial distribution.

Research on mescaline distribution in Trichocereus pachanoi and Lophophora williamsii has shown that the highest concentrations of this alkaloid are found in the actively growing parts of the plant, such as the epidermal tissues and the crown. frontiersin.orgnih.gov The photosynthetic green tissues of the stem are major sites of alkaloid accumulation. troutsnotes.com In contrast, the subterranean stem and roots tend to have significantly lower concentrations. frontiersin.orgnih.gov The spines of these cacti generally contain negligible amounts of mescaline. frontiersin.orgnih.gov

This distribution pattern suggests that the synthesis of these alkaloids is likely concentrated in the photosynthetically active and rapidly growing tissues, where the metabolic precursors are most abundant. frontiersin.org These areas are also often the most vulnerable to herbivores, suggesting a defensive role for these compounds. While direct studies on the specific tissue distribution of this compound are less common, the general principles observed for mescaline in related species provide a strong indication of where this compound synthesis and storage likely occur.

Chemical Synthesis Strategies for Trichocereine and Analogues

Semisynthetic Approaches to Trichocereine (B14164243) from Related Phenethylamines

A prominent semisynthetic strategy for obtaining this compound originates from its close structural relationship to mescaline (3,4,5-trimethoxyphenethylamine). wikipedia.org this compound is the N,N-dimethylated analogue of mescaline. wikipedia.orgresearchgate.net Consequently, a logical and direct semisynthetic route involves the N-methylation of mescaline. This transformation can be conceptually achieved by reacting mescaline, which possesses a primary amine group (-NH₂), with a suitable methylating agent to introduce two methyl groups onto the nitrogen atom, yielding the tertiary amine structure of this compound (-N(CH₃)₂).

The starting material, mescaline, can be sourced either through isolation from plant species like Trichocereus terscheckii or through its own well-established synthetic pathways. mdma.ch One of the foundational syntheses of mescaline starts from 3,4,5-trimethoxybenzoyl chloride, which is reduced to the corresponding aldehyde. mdma.ch This aldehyde is then condensed with nitromethane (B149229) to form beta-nitro-3,4,5-trimethoxystyrene, which is subsequently reduced to yield mescaline. mdma.ch An improved method involves the reduction of 3,4,5-trimethoxy-β-nitrostyrene using lithium aluminum hydride, which has been reported to produce mescaline in high yield. mdma.ch By utilizing mescaline derived from these methods as a starting material, the subsequent N,N-dimethylation provides a direct semisynthetic pathway to this compound.

Total Synthesis of this compound: Reaction of 3,4,5-Trimethoxy-β-phenylethyl Chloride with Dimethylamine (B145610)

A key total synthesis of this compound was instrumental in confirming its chemical structure as N-dimethylmescaline. researchgate.net This synthesis was successfully achieved by reacting 3,4,5-trimethoxy-β-phenylethyl chloride with dimethylamine. researchgate.net

In this nucleophilic substitution reaction, the dimethylamine acts as the nucleophile, and the 3,4,5-trimethoxy-β-phenylethyl chloride serves as the electrophile. The nitrogen atom of dimethylamine attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming a new carbon-nitrogen bond. This single-step reaction directly constructs the this compound molecule by introducing the N,N-dimethylamino group to the 3,4,5-trimethoxyphenylethyl backbone. This synthesis was reported in a study on the alkaloids present in the Trichocereus terscheckii cactus, from which this compound was first isolated. researchgate.net

Methodological Advancements in Phenethylamine (B48288) Synthesis for Research Purposes

Research into phenethylamine synthesis has evolved significantly, providing more versatile and efficient methods for creating this compound analogues and other derivatives for scientific investigation. These advancements offer alternatives to classical routes, often with improved modularity and milder reaction conditions.

A notable modern approach involves a photo-assisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available aryl iodides. nih.gov This method is advantageous as it avoids stoichiometric heterogeneous reductants and utilizes an inexpensive organic photocatalyst to assemble medicinally relevant β-phenethylamine structures. nih.govacs.org The modularity of this reaction is particularly attractive, as it allows for the combination of diverse (hetero)aryl groups and various substitutions on the ethylamine (B1201723) backbone in a single carbon-carbon bond-forming step. nih.gov

Other advanced strategies for assembling the phenethylamine framework include:

Heck Reaction : Coupling of a phenyl group with N-vinyloxazolone, followed by hydrogenation. wikipedia.org

Suzuki Cross-Coupling : A versatile method for forming the key carbon-carbon bond. wikipedia.org

Cross-Coupling with Organometallic Reagents : Reactions involving β-amino organozinc or organolithium reagents with brominated arenes. wikipedia.org

Furthermore, the field has seen progress in asymmetric and biotechnological synthesis. Chemo-enzymatic methods have been developed for creating specific, optically active isomers of phenethylamines. mdpi.com These techniques often employ enzymes like immobilized lipases to achieve high enantioselectivity, which is crucial for synthesizing and studying chiral analogues. mdpi.com On the biotechnological frontier, metabolic engineering of microorganisms such as Escherichia coli has been explored for the high-titer production of aromatic amines, representing a move towards more sustainable and environment-friendly synthesis processes. biorxiv.org

Advanced Analytical Methodologies for Trichocereine Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Trichocereine (B14164243), allowing for its separation from other related alkaloids and compounds present in a sample. This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography (GC) for Retention Time Consistency

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds like this compound. In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. rsc.org The time it takes for a specific compound to travel through the column and reach the detector is known as the retention time. rsc.org This retention time is a consistent and characteristic property of a compound under a specific set of analytical conditions (e.g., column type, temperature, and gas flow rate), making it a reliable metric for identification. researchgate.netnih.gov

For phenethylamine (B48288) alkaloids, including this compound, GC analysis has been shown to yield consistent retention times, which is crucial for their reliable detection in complex mixtures such as plant extracts. epdf.pub A more robust method for identification in GC is the use of the Retention Index (RI) system, which normalizes the retention time of an analyte to those of adjacent n-alkane standards. free.fr This method provides a more transferable value between different laboratory setups. For this compound, a specific retention index has been documented.

| Compound | Retention Index (RI) | GC Conditions |

|---|---|---|

| This compound | 1925 | 5m 1% OV-17 column, 170°C escholarship.org |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. epdf.pub HPLC separates components of a liquid sample by pumping a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). epdf.pub As the sample mixture passes through the column, different components interact with the stationary phase to varying degrees, causing them to separate and elute at different times. epdf.pubresearchgate.net

For quantitative analysis, the detector's response to an eluted compound is measured, typically as the area under its corresponding peak in the chromatogram. epdf.pub This peak area is directly proportional to the concentration of the compound in the sample. By creating a calibration curve from standards of known concentration, the precise amount of the analyte in an unknown sample can be determined. troutsnotes.commdma.ch While specific quantitative HPLC methods dedicated solely to this compound are detailed within broader alkaloid profiling studies, its status as a major alkaloid in certain cactus species (ranging from 18-51% of total alkaloids by relative GC peak area) underscores the applicability and necessity of HPLC for its accurate quantification. epdf.pubtroutsnotes.com

Spectrometric and Spectroscopic Identification

Following separation, various spectrometric and spectroscopic techniques are employed to confirm the identity and elucidate the structure of the analyte.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. troutsnotes.com When a molecule is introduced into the mass spectrometer, it is ionized, resulting in a molecular ion (M⁺). troutsnotes.com This molecular ion's m/z value provides the molecular weight of the compound. troutsnotes.com The molecular weight of this compound (C₁₁H₁₇NO) is 179.261. vdoc.pub

The energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. This process, known as fragmentation, creates a unique pattern of fragment ions that serves as a molecular "fingerprint." rsc.org Analysis of cactus extracts containing this compound has confirmed the use of its distinctive molecular ion mass peak and characteristic fragmentation pattern for positive identification. epdf.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. nih.govarchive.org Techniques like ¹H NMR and ¹³C NMR are used to map the chemical environment of each hydrogen and carbon atom, respectively, allowing chemists to piece together the molecule's structure. conicet.gov.ar

Hyphenated Techniques for Comprehensive Profiling (e.g., GC-MS, HPLC-MS/MS)

To achieve comprehensive analysis in a single run, chromatographic separation techniques are often coupled directly with mass spectrometry. These "hyphenated" techniques leverage the separation power of chromatography and the definitive identification capabilities of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of phenethylamines. troutsnotes.com In this method, the compounds separated by the GC column are fed directly into the ion source of the mass spectrometer, which generates a mass spectrum for each eluted peak. This allows for the confident identification of compounds based on both their retention time and their mass fragmentation pattern. GC-MS has been successfully employed to identify a suite of as many as thirty-three different amines and alkaloids, including this compound, in plant extracts. rsc.org

Similarly, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides high sensitivity and specificity, particularly for complex biological samples. In this setup, HPLC is connected to a mass spectrometer (or two in tandem), which can isolate a molecular ion of interest, fragment it, and then analyze the resulting fragments. This technique was utilized in the analysis of acidic extractions of T. terscheckii, confirming the presence of various alkaloids alongside major components like this compound that were profiled by GC-MS. epdf.pub

Spatial Distribution Analysis Techniques (e.g., MALDI-MSI for related compounds)

Understanding the spatial distribution of alkaloids within plant tissues provides critical insights into their biosynthesis, transport, and ecological roles. researchgate.netnih.gov While specific studies focusing solely on the spatial mapping of this compound are limited, extensive research on the closely related and biosynthetically linked alkaloid, mescaline, using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), offers a powerful analogue for how this compound distribution could be investigated. oup.com

MALDI-MSI is a sophisticated imaging technique that allows for the visualization of the spatial distribution of various metabolites, including alkaloids, directly in thin sections of biological tissue. researchgate.netosti.gov The general workflow involves cryo-sectioning the plant tissue, coating it with a chemical matrix that facilitates ionization, and then analyzing the tissue surface with a laser in a mass spectrometer to generate a molecular map of the target compounds. oup.com

A significant study utilized MALDI-MSI to characterize the spatial distribution of mescaline in Trichocereus pachanoi and Lophophora williamsii at macroscopic, tissue, and cellular levels. researchgate.netnih.gov The findings from this research are highly relevant for predicting the potential distribution of this compound in related cacti.

Key findings from the MALDI-MSI analysis of mescaline include:

Concentration in Specific Tissues: Mescaline was not uniformly distributed throughout the cactus. Instead, it was found in higher concentrations in the photosynthetically active and rapidly growing parts of the plant. researchgate.netnih.gov

Epidermal and Meristematic Localization: The highest concentrations were observed in the active meristems (growth tips) and the epidermal tissues. researchgate.netnih.gov This distribution pattern suggests a potential role in defending the most vital and vulnerable parts of the plant from herbivores. nih.gov

Vascular System Association: The distribution of mescaline was also consistent with its synthesis and transport through the plant's vascular bundles, further elucidating its metabolic pathway in situ. researchgate.netnih.gov

Given the structural and biosynthetic similarities between mescaline and this compound (N,N-dimethylmescaline), it is plausible that this compound exhibits a similar non-uniform distribution pattern within cactus species like Trichocereus terscheckii. The application of MALDI-MSI to this compound-containing cacti would be a logical next step to confirm its precise localization and to better understand its physiological and ecological functions within the plant. researchgate.netnih.gov Other imaging techniques, such as Desorption Electrospray Ionization Imaging Mass Spectrometry (DESI-IMS), have also been successfully used to map alkaloids in other plant families and could be applied to this compound research. acs.org

Molecular and Cellular Pharmacological Research of Trichocereine

In Vitro Receptor Interaction Profiling and Ligand Binding Studies

The initial step in understanding the pharmacological profile of Trichocereine (B14164243) involves characterizing its binding affinity for various receptors. While comprehensive data specifically for this compound is limited, studies on related N-methylated phenethylamines and mescaline provide valuable insights. Research indicates that N-methylated derivatives of phenethylamines, a class to which this compound belongs, interact with serotonin (B10506) receptors. researchgate.net For instance, N-methylmescaline, a closely related compound, demonstrates a weak affinity for serotonin receptors. wikipedia.org

| Compound | Receptor Target | Binding Affinity (Ki/IC50) | Reference |

| N-Methylmescaline | Serotonin A2 Receptor | ~5,250 nM (A2) | wikipedia.org |

| Mescaline | Serotonin 5-HT2A Receptor | ~10,000 nM (EC50) | wikipedia.org |

| Mescaline | Serotonin 5-HT1A Receptor | Similar concentration range to 5-HT2A | uchile.cl |

| Mescaline | α2A-Adrenergic Receptor | Similar concentration range to 5-HT2A | uchile.cl |

Assessment of Neurotransmitter System Modulation at the Molecular Level

Beyond receptor binding, understanding how this compound modulates neurotransmitter systems is critical. This involves investigating its effects on the synthesis, release, and metabolism of key neurotransmitters like serotonin and dopamine (B1211576).

Investigation of Serotonergic Mechanisms

The serotonergic system is a primary target for many psychoactive compounds. Research on related compounds suggests that this compound likely influences this system. Mescaline, for example, acts as an agonist at 5-HT2A receptors. uchile.clwikipedia.org Agonism at this receptor is a hallmark of classic psychedelic compounds. While direct functional assay data for this compound is scarce, its structural similarity to mescaline suggests it may also act as a 5-HT2A receptor agonist. uchile.cl Some studies have noted that N,N-dimethylmescaline (this compound) has about twice the affinity for 5-HT2A receptors as mescaline and is a full agonist with similar functional potency. uchile.cl

Exploration of Dopaminergic Pathways and Metabolite Clearance

The influence of this compound on dopaminergic pathways is another area of interest. Some alkaloids found in cacti are known to affect neurotransmission, including dopamine synthesis and availability. nih.govd-nb.info For instance, hordenine (B123053), another cactus alkaloid, has been identified as a dopamine D2 receptor agonist. researchgate.net While direct evidence for this compound's interaction with dopamine receptors is limited, the broader class of phenethylamines has been shown to interact with these pathways. researchgate.net The metabolism of these compounds is also a key factor. For example, mescaline can be metabolized by monoamine oxidase (MAO). uchile.cl The presence of MAO inhibitors can potentiate the effects of related compounds like N-methylmescaline. wikipedia.orgwikiwand.com It is plausible that this compound's metabolism and subsequent clearance are also influenced by MAO activity.

Gene Expression Analysis in Model Organisms Exposed to this compound

Gene expression analysis provides a powerful tool to understand the broader cellular response to a compound. By examining changes in the transcription of genes, researchers can identify pathways and processes affected by this compound exposure.

Transcriptional Responses of Genes Involved in Neurotransmission

Studies in model organisms like Drosophila have shown that exposure to cactus alkaloids, including this compound, can trigger significant transcriptional responses. nih.govd-nb.info These responses often involve genes related to neurotransmission. nih.govd-nb.info For instance, in Drosophila buzzatii, a switch to a host cactus containing mescaline and this compound led to wide transcriptomic changes. nih.govd-nb.info Genes involved in regulating dopamine synthesis and availability have been shown to be affected by such alkaloids. nih.govd-nb.info One study noted that under-expressed genes in response to alkaloid exposure were associated with the regulation of neurotransmitters. conicet.gov.ar

Differential Gene Expression Related to Metabolic Processes

Exposure to this compound and other cactus alkaloids also leads to changes in the expression of genes involved in metabolic processes. nih.govd-nb.info In Drosophila, many of the differentially expressed genes in response to alkaloid-containing cacti are involved in xenobiotic metabolism, such as Cytochrome P450s and Glutathione S-transferases. nih.govd-nb.info This suggests that the organism mounts a detoxification response to these compounds. Furthermore, studies have indicated that metabolic pathways, in general, can be significantly modulated by exposure to such compounds. mdpi.com

| Gene Category | Organism | Observed Effect | Reference |

| Neurotransmission | Drosophila | Modulation of genes regulating dopamine synthesis and availability. | nih.govd-nb.info |

| Neurotransmission | Drosophila buzzatii | Under-expression of genes associated with neurotransmitter regulation. | conicet.gov.ar |

| Xenobiotic Metabolism | Drosophila | Overexpression of Cytochrome P450s and Glutathione S-transferases. | nih.govd-nb.info |

| Metabolic Pathways | Zebrafish (in response to related metabolic disruption) | Downregulation of genes involved in oxidative phosphorylation. | mdpi.com |

Enzymatic Interactions with this compound (e.g., Monoamine Oxidase, Diamine Oxidase)

The metabolic fate of this compound, a phenethylamine (B48288) alkaloid, is primarily determined by its interactions with various endogenous enzymes. Key among these are the amine oxidases, which are responsible for the degradation of numerous biogenic and xenobiotic amines. The nature of these enzymatic interactions dictates the bioavailability and pharmacological profile of the compound. This section explores the known and inferred interactions of this compound with Monoamine Oxidase (MAO) and Diamine Oxidase (DAO).

Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is a family of flavin-containing enzymes located on the outer membrane of mitochondria, playing a crucial role in the oxidative deamination of monoamines. mdpi.com There are two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. mdpi.comwikipedia.org

MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine. wikipedia.orgthecarlatreport.com

MAO-B has a higher affinity for phenylethylamine and other trace amines. wikipedia.orgfrontiersin.org Dopamine and tyramine (B21549) are substrates for both isoforms. thecarlatreport.comfrontiersin.org

Direct research on the interaction between this compound (N,N-dimethylmescaline) and MAO is limited. However, inferences can be drawn from studies on its parent compound, mescaline. The primary metabolic route for mescaline is oxidative deamination, though the specific enzymes involved have been a subject of debate. wikipedia.orgwikiwand.com In vitro studies using highly purified human MAO have indicated that mescaline is a poor or negligible substrate. wikipedia.org Despite this, some preclinical studies combining mescaline with MAO inhibitors (MAOIs) have suggested a potential role for MAO in its breakdown, though findings have been conflicting. wikipedia.orgwikiwand.com The potentiation of effects when combined with MAOIs suggests that MAO likely plays a role in the metabolism of related compounds. reddit.comwikiwand.com

Given that this compound is an N,N-dimethylated analog of mescaline, it is plausible that it is also a substrate for MAO. The N-methylation could influence its affinity for MAO isoforms. Generally, the MAO-B substrate cavity is noted to be more hydrophobic, which can influence substrate selectivity. mdpi.com The interaction with MAO is significant, as inhibition of this enzyme would prevent the breakdown of the amine, potentially leading to increased bioavailability and intensified physiological effects. nih.govmayoclinic.org

Table 1: Characteristics of Monoamine Oxidase (MAO) Isoforms

| Characteristic | MAO-A | MAO-B |

|---|---|---|

| Preferred Substrates | Serotonin, Melatonin, Norepinephrine, Epinephrine wikipedia.org | Phenylethylamine, Benzylamine mdpi.comfrontiersin.org |

| Shared Substrates | Dopamine, Tyramine frontiersin.org | Dopamine, Tyramine frontiersin.org |

| Selective Inhibitors | Clorgyline mdpi.com | Selegiline, Pargyline, Rasagiline mdpi.comfrontiersin.orgsigmaaldrich.com |

| Cellular Location | Outer mitochondrial membrane mdpi.com | Outer mitochondrial membrane mdpi.com |

Diamine Oxidase (DAO)

Diamine Oxidase (DAO), also known as histaminase, is a copper-containing enzyme (EC 1.4.3.22) that catalyzes the oxidative deamination of diamines, most notably histamine (B1213489). scholars.directmdpi.com It is abundant in the intestinal mucosa, placenta, and kidneys. scholars.direct The primary function of DAO in the gastrointestinal tract is to break down excess histamine ingested from food, thereby preventing it from entering circulation and causing adverse reactions. scholars.directnih.gov

A deficiency in DAO activity can lead to an imbalance between histamine levels and the body's capacity to metabolize it, a condition known as histamine intolerance. nih.govwebmd.com Besides histamine, other substrates for DAO include putrescine and other aliphatic diamines. scholars.directnih.gov The enzyme's structure features a copper ion and a topaquinone (B1675334) residue in its active site, and an aspartic acid residue is believed to be responsible for its specificity for diamine substrates. nih.gov

Currently, there is no scientific literature or research data available that specifically investigates the interaction between this compound and Diamine Oxidase. The substrate specificity of DAO is directed towards diamines, and while this compound is a phenethylamine, its structure does not fit the typical profile of a DAO substrate like histamine or putrescine. Therefore, it is unlikely to be a significant substrate or inhibitor of DAO, though definitive studies are required to confirm this.

Table 2: Overview of Diamine Oxidase (DAO)

| Feature | Description |

|---|---|

| Enzyme Class | Copper-containing amine oxidase (EC 1.4.3.22) scholars.direct |

| Primary Substrate | Histamine scholars.direct |

| Other Substrates | Putrescine, Cadaverine scholars.direct |

| Function | Degradation of dietary histamine in the gut nih.gov |

| Location | Intestinal mucosa, Kidney, Placenta scholars.direct |

| Consequence of Deficiency | Histamine intolerance nih.gov |

Structure Activity Relationship Sar Studies of Trichocereine

Structural Classification of Trichocereine (B14164243) as N,N-Dimethylmescaline

This compound is chemically classified as N,N-dimethyl-3,4,5-trimethoxyphenethylamine. wikipedia.org This nomenclature indicates it is a derivative of the well-known psychedelic phenethylamine (B48288), mescaline, distinguished by the addition of two methyl groups to the terminal nitrogen atom of the ethylamine (B1201723) side chain. wikipedia.orguba.ar The core structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions, attached to an ethylamine tail. This compound is the major alkaloid found in the cactus Trichocereus terscheckii and has also been identified in other cacti and some Acacia species. wikipedia.orguba.ar The fundamental structural relationship between mescaline and this compound is the N,N-dimethylation of the primary amine. uba.ar

Table 1: Structural Comparison of Mescaline and its N-Methylated Derivatives

| Compound Name | Chemical Name | Amine Group | Formula | Molar Mass |

|---|---|---|---|---|

| Mescaline | 3,4,5-Trimethoxyphenethylamine | Primary (-NH₂) | C₁₁H₁₇NO₃ | 211.26 g/mol |

| N-Methylmescaline | N-Methyl-3,4,5-trimethoxyphenethylamine | Secondary (-NHCH₃) | C₁₂H₁₉NO₃ | 225.28 g/mol |

| This compound | N,N-Dimethyl-3,4,5-trimethoxyphenethylamine | Tertiary (-N(CH₃)₂) | C₁₃H₂₁NO₃ | 239.31 g/mol |

Impact of N-Methylation on the Biological Activity of Phenethylamine Alkaloids: Comparative Analysis with Mescaline

The addition of methyl groups to the nitrogen atom of phenethylamine alkaloids significantly alters their pharmacological properties. frontiersin.org This structural modification can change the molecule's polarity, increase its steric bulk, and affect its ability to cross biological membranes and interact with receptors. frontiersin.org

A comparative analysis of mescaline, N-methylmescaline, and this compound (N,N-dimethylmescaline) reveals a distinct trend in biological activity. Research consistently shows that N-methylation of mescaline leads to a decrease in central nervous system potency. psu.edu Studies in various animal models have demonstrated that N,N-dimethylmescaline is less potent than mescaline. psu.edu

Receptor Affinity : N-Methylmescaline exhibits approximately half the affinity for serotonin (B10506) receptors compared to mescaline. wikipedia.org While specific receptor binding data for this compound is less detailed, the general trend suggests that increased methylation reduces affinity at key serotonergic receptors, such as 5-HT2A, which are central to the effects of classical psychedelics. wikipedia.orgmdpi.com

In Vivo Effects : In rodent drug discrimination tests, this compound has been shown to substitute for mescaline, suggesting it can produce similar internal cues. wikipedia.org However, this effect required a significantly higher dose (50 mg/kg) compared to the dose of mescaline it substituted for (25 mg/kg). wikipedia.org In humans, this compound has been reported to lack the psychoactive effects of mescaline, even at substantial doses. wikipedia.org This contrasts with mescaline, which is psychoactive at doses of 200-400 mg. nih.gov This attenuation of activity is a common finding when psychedelic phenethylamines are N-methylated. wikipedia.org

Table 2: Comparative Biological Activity Profile

| Compound | Serotonin Receptor Affinity (Compared to Mescaline) | In Vivo Potency (Compared to Mescaline) | Reported Human Psychoactivity |

|---|---|---|---|

| Mescaline | Baseline | Baseline | Yes nih.gov |

| N-Methylmescaline | Approx. 50% lower wikipedia.org | Lower psu.edu | No/Weak nih.gov |

| This compound | Lower (Inferred) | Lower; requires higher doses for mescaline substitution in rodents wikipedia.orgpsu.edu | No wikipedia.orgconicet.gov.ar |

Computational and Theoretical Modeling Approaches for SAR Analysis of Phenethylamines

To understand the complex relationship between the structure of phenethylamines and their biological activity, researchers employ various computational and theoretical modeling techniques. nih.gov These methods allow for the prediction of molecular properties and interactions with biological targets, guiding the synthesis and evaluation of new compounds.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For phenethylamines, QSAR models can correlate descriptors like hydrophobicity, electronic properties, and steric parameters with receptor affinity or in vivo potency. acs.org

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.govbiomolther.org For phenethylamines like this compound, docking simulations into models of serotonin or dopamine (B1211576) receptors can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that determine binding affinity. biomolther.org The docking score can provide an estimate of the binding free energy. biomolther.org

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insight into the flexibility of both the ligand and the receptor. nih.govelifesciences.org This approach can reveal how the binding of a phenethylamine affects the receptor's conformation and can help assess the stability of the ligand-receptor complex predicted by docking. elifesciences.org

Quantum Chemical Methods : Techniques like Density Functional Theory (DFT) are used to investigate the electronic structure and conformational preferences of molecules like phenethylamines. researchgate.net These calculations can determine the most stable three-dimensional shapes of the molecule and the distribution of electronic charge, which are crucial for receptor interaction. researchgate.net

Table 3: Computational Methods in Phenethylamine SAR

| Method | Application | Key Insights |

|---|---|---|

| QSAR | Correlates structural features with activity | Predicts potency based on physicochemical properties. acs.org |

| Molecular Docking | Predicts ligand binding pose and affinity | Identifies key amino acid interactions in the receptor pocket. nih.govbiomolther.org |

| MD Simulations | Simulates dynamic ligand-receptor interactions | Assesses binding stability and receptor conformational changes. nih.govelifesciences.org |

Elucidation of Specific Structural Motifs Governing Receptor Recognition (Theoretical)

The interaction of a phenethylamine with its receptor target is governed by specific structural features, or motifs, that are recognized by the receptor's binding pocket. The analysis of these motifs provides a theoretical framework for understanding the activity of this compound.

The Phenethylamine Scaffold : The core 2-phenethylamine structure is a privileged scaffold recognized by numerous receptors, particularly those for monoamine neurotransmitters. mdpi.combeilstein-journals.org

The Trimethoxy Ring : The three methoxy groups on the phenyl ring are critical for activity. Their position and electron-donating nature influence how the molecule fits into and interacts with the receptor. Studies on related compounds show that the pattern of methoxy substitution is a key determinant of 5-HT2A receptor affinity and potency. ku.dknih.gov While the 2,5-dimethoxy pattern is often considered optimal for high potency in some phenethylamine series, the 3,4,5-trimethoxy arrangement of mescaline and this compound defines their specific pharmacological class. ku.dkwikipedia.org These groups likely form specific hydrogen bonds or van der Waals interactions with amino acid residues in the receptor.

The Ethylamine Side Chain : The flexible ethylamine side chain allows the molecule to adopt the correct conformation to fit within the binding site. The length and composition of this chain are crucial for positioning the amine group for a key interaction.

The N,N-Dimethyl Amine Group : The terminal amine group is typically protonated at physiological pH, forming a positive charge. This charged group is thought to form a critical ionic bond with a conserved acidic amino acid residue (e.g., an aspartate) in the binding site of many G-protein coupled receptors. For this compound, the presence of two methyl groups creates a bulkier, tertiary amine compared to mescaline's primary amine. This increased steric hindrance can weaken the interaction with the receptor or prevent the optimal alignment necessary for receptor activation, providing a theoretical explanation for its reduced potency. frontiersin.orgpsu.edu

Preclinical and in Vitro Investigation Models of Trichocereine Effects

Insect Model Systems: Drosophila Species for Chemical Stress and Host Adaptation Studies

The cactophilic Drosophila species, particularly D. buzzatii and its sibling species D. koepferae, serve as a powerful model for investigating the effects of chemical stressors like trichocereine (B14164243) and understanding host plant adaptation. oup.comnih.govresearchgate.net These fly species have a close ecological relationship with cacti, with some species breeding in the decaying tissues of columnar cacti such as Trichocereus terscheckii, which is rich in alkaloids like this compound. oup.comnih.gov

Effects of this compound-Rich Alkaloid Fractions on Organismal Fitness Parameters

Research has demonstrated that alkaloid-rich fractions extracted from T. terscheckii have significant impacts on the fitness of Drosophila species. plos.orguba.ar These effects are often dose-dependent and species-specific, highlighting the evolutionary adaptations of these insects to their host plants. plos.org Key fitness parameters studied include:

Viability: The presence of alkaloids from T. terscheckii in the larval rearing medium has been shown to decrease the viability (the proportion of larvae that survive to adulthood) of D. buzzatii. plos.orgplos.org In contrast, D. koepferae often shows greater tolerance, with its viability being less affected by the presence of these alkaloids. plos.orgplos.org

Developmental Time: Exposure to this compound-containing alkaloid fractions can prolong the developmental time from larva to adult in susceptible Drosophila species. researchgate.netplos.orgplos.org For instance, D. buzzatii reared on a medium containing these alkaloids exhibits a longer developmental period compared to when it is reared on a non-toxic medium. plos.orguba.ar

Adult Size: While alkaloid exposure has been shown to impact viability and developmental time, its effect on adult body size, often measured by wing size, can be less pronounced or absent in some studies. plos.orgplos.org However, other research indicates that rearing in columnar cacti can lead to smaller body size in D. buzzatii. uba.ar

These findings suggest that the chemical composition of the host cactus, particularly the presence of alkaloids like this compound, imposes significant selective pressures on the fitness of these flies. uba.ar

Table 1: Effect of T. terscheckii Alkaloid Fractions on Drosophila buzzatii Fitness Parameters

| Fitness Parameter | Observed Effect | Reference |

|---|---|---|

| Viability | Decreased | plos.orgplos.org |

| Developmental Time | Extended | researchgate.netplos.orgplos.org |

Comparative Tolerance Studies Between Sibling Species (Drosophila buzzatii vs. Drosophila koepferae)

Comparative studies between the sibling species D. buzzatii and D. koepferae have been instrumental in understanding the evolution of tolerance to cactus alkaloids. nih.govplos.org D. buzzatii primarily utilizes the relatively alkaloid-free prickly pear cactus (Opuntia), while D. koepferae is a specialist on alkaloid-rich columnar cacti of the genus Trichocereus. oup.comnih.govplos.org

Studies have consistently shown that D. koepferae exhibits a higher tolerance to the alkaloids found in its primary host, T. terscheckii, compared to D. buzzatii. plos.orgplos.org When reared on artificial media containing increasing concentrations of alkaloid fractions from T. terscheckii, D. buzzatii suffers from reduced viability and prolonged development, whereas D. koepferae shows little to no negative effects on these fitness components. plos.orgplos.org This suggests a well-developed tolerance or specialization in D. koepferae to the chemical defenses of its host. plos.orgplos.org These differences in tolerance are considered a key factor in the patterns of host plant use and niche partitioning between these two closely related species. plos.org

Transcriptomic Responses to Alkaloid Exposure in Drosophila

The advent of genomic techniques has allowed for the investigation of the transcriptomic responses of Drosophila to alkaloid exposure, providing insights into the molecular mechanisms of tolerance. oup.comnih.govnih.gov Studies analyzing gene expression in D. buzzatii larvae exposed to alkaloid-rich media have revealed a massive modulation of the transcriptome. oup.comnih.gov

The differentially expressed genes are largely associated with:

Detoxification Processes: A significant number of upregulated genes are involved in detoxification, including members of the Cytochrome P450 (CYP450) and Glutathione S-transferase (GST) gene families. researchgate.netnih.gov These enzymes are known to play a crucial role in metabolizing xenobiotics, including plant secondary metabolites like alkaloids. researchgate.netoup.com

Stress Response: Genes related to the general stress response are also significantly enriched, indicating that exposure to alkaloids induces a state of physiological stress in the flies. oup.comnih.gov

Developmental Processes: Interestingly, a substantial portion of the transcriptomic response involves genes related to development, suggesting that alkaloid exposure can interfere with normal developmental pathways. oup.comnih.gov

Comparative transcriptomic studies between D. buzzatii and D. koepferae have shown that while D. buzzatii exhibits a more plastic transcriptional response to varying alkaloid concentrations, D. koepferae shows a more canalized response, likely reflecting its evolutionary adaptation to a consistently toxic environment. nih.govd-nb.info These findings highlight the complex interplay between gene expression, detoxification, and developmental processes in the adaptation of Drosophila to its chemical environment. oup.comnih.govnih.gov

Rodent Models for Drug Discrimination Studies with Mescaline Substitution

Rodent models, particularly rats, have been employed in drug discrimination studies to assess the subjective effects of this compound and its potential similarity to the classic hallucinogen, mescaline. wikipedia.org In these studies, animals are trained to distinguish between the administration of a specific drug (e.g., mescaline) and a saline control, typically by pressing one of two levers for a food reward. nih.gov

Research has shown that this compound can substitute for mescaline in these tests. wikipedia.org When administered intraperitoneally at a dose of 50 mg/kg, this compound fully substituted for a 25 mg/kg dose of mescaline, indicating that the animals perceived the internal cues produced by this compound as being similar to those of mescaline. wikipedia.org However, when administered directly into the brain (intracerebroventricularly), this compound only transiently substituted for mescaline. wikipedia.org This suggests that peripheral metabolism may play a role in the mescaline-like discriminative stimulus effects of this compound.

In Vitro Cellular Assays for Biological Activity Screening

In vitro cellular assays are a fundamental tool for the initial screening of the biological activity of compounds like this compound. bmglabtech.comconceptlifesciences.com These assays utilize cultured cells to assess a wide range of cellular responses in a controlled environment. bmglabtech.comnih.gov While specific in vitro studies focusing exclusively on this compound are not extensively detailed in the provided context, the general principles of these assays are applicable.

Cell-based assays can be used to investigate various parameters, including:

Cell Viability and Cytotoxicity: These assays measure the proportion of living and dead cells after exposure to a compound, providing a basic indication of its toxicity. conceptlifesciences.comnuchemsciences.com

Receptor Binding and Activation: By using cells engineered to express specific receptors, it is possible to determine if a compound binds to and activates or inhibits these receptors. oncodesign-services.com Given this compound's structural similarity to mescaline, assays targeting serotonin (B10506) receptors, particularly the 5-HT2A receptor, would be of significant interest.

Gene Expression Analysis: Reporter gene assays can be used to monitor the activation or inhibition of specific signaling pathways in response to compound treatment. oncodesign-services.com

These in vitro methods offer a high-throughput and cost-effective approach to screen for biological activity and elucidate the potential mechanisms of action of a compound before moving to more complex and expensive in vivo models. bmglabtech.comnuchemsciences.com

Comparative Alkaloid Chemistry and Chemoecological Role of Trichocereine

Comparison of Trichocereine (B14164243) with Other Phenethylamine (B48288) Alkaloids in Cacti

This compound, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine alkaloid found in certain species of cacti, most notably Trichocereus terscheckii, where it is the major alkaloid component. wikipedia.org It shares a core phenethylamine structure with other well-known cactus alkaloids such as mescaline, tyramine (B21549), hordenine (B123053), N-methylmescaline, and N-acetylmescaline. nih.govmdma.ch The key distinction lies in the substitution patterns on the aromatic ring and the amine group.

The biosynthesis of these alkaloids is generally understood to originate from aromatic amino acids like phenylalanine and tyrosine, involving processes such as decarboxylation, oxidation, and methylation. mdma.ch

Structural and Occurrence Comparison of Phenethylamine Alkaloids in Cacti

| Alkaloid | Chemical Name | Key Structural Features | Notable Cactus Source(s) |

|---|---|---|---|

| This compound | N,N-dimethyl-3,4,5-trimethoxyphenethylamine | Trimethoxy-substituted benzene (B151609) ring; dimethylated amine group. wikipedia.org | Trichocereus terscheckii wikipedia.org |

| Mescaline | 3,4,5-trimethoxyphenethylamine | Trimethoxy-substituted benzene ring; primary amine group. wikipedia.org | Lophophora williamsii (Peyote), Trichocereus pachanoi, Trichocereus peruvianus uchile.cl |

| Tyramine | 4-hydroxyphenethylamine | Hydroxyl group at the para position of the benzene ring; primary amine group. mdma.ch | Trichocereus species including T. tunariensis and T. werdermannianus samorini.it |

| Hordenine | N,N-dimethyl-4-hydroxyphenethylamine | Hydroxyl group at the para position; dimethylated amine group. mdma.ch | Trichocereus candicans, T. thelegonoides mdma.chsamorini.it |

| N-Methylmescaline | N-methyl-3,4,5-trimethoxyphenethylamine | Trimethoxy-substituted benzene ring; monomethylated amine group. nih.gov | Trichocereus terscheckii nih.gov |

| N-Acetylmescaline | N-acetyl-3,4,5-trimethoxyphenethylamine | Trimethoxy-substituted benzene ring; acetylated amine group. nih.gov | Trichocereus terscheckii nih.gov |

While these alkaloids are structurally related, their prevalence varies significantly among different cactus species. For instance, mescaline is the principal alkaloid in peyote (Lophophora williamsii) but is found in lower concentrations in Trichocereus terscheckii, where this compound dominates. Analysis of T. terscheckii has revealed a complex mixture of these alkaloids, with this compound constituting 18–51% of the total alkaloid content, followed by mescaline (3–22%), hordenine (4–20%), N-methylmescaline (3–16%), and N-methyltyramine (3–14%). nih.gov

Ecological Significance of this compound in Plant Defense Mechanisms

The primary ecological role of alkaloids in plants, including this compound, is to serve as a chemical defense against herbivores, insects, and microorganisms. This defense can manifest as feeding deterrence, toxicity, or interference with the herbivore's growth and development. arccjournals.comnih.gov

The presence of a diverse array of alkaloids within a single plant, such as in Trichocereus species, creates a complex chemical barrier. This chemical diversity can be more effective than a single compound in deterring a wide range of herbivores, as different compounds may have different modes of action or target different physiological processes in the herbivore. arccjournals.com The high concentration of this compound in T. terscheckii, along with a suite of other phenethylamine alkaloids, suggests its central role in the plant's defensive strategy. nih.gov

The physical defenses of cacti, such as spines and a tough epidermis, work in concert with these chemical defenses. bcss.org.uk Spines can deter larger herbivores, while the chemical compounds within the plant tissues protect against smaller herbivores like insects that might bypass the physical barriers. cactusandsucculents.co.uk The evolution of these defensive traits is driven by the selective pressure exerted by plant-eating animals. bcss.org.uk

Role of Alkaloids, including this compound, in Host-Plant Specialization and Insect Adaptation

The chemical composition of a host plant is a critical factor influencing the insects that can feed on it. plos.orgnih.gov For many herbivorous insects, plant secondary metabolites, such as alkaloids, act as feeding deterrents or are toxic. arccjournals.com However, some insects have evolved adaptations to overcome these chemical defenses, leading to host-plant specialization. nih.gov

The cactophilic Drosophila species provide a compelling example of this phenomenon. Drosophila buzzatii primarily breeds on prickly pears (Opuntia species), which are relatively low in toxic alkaloids. plos.orgnih.gov In contrast, its sibling species, Drosophila koepferae, is adapted to breeding in the decaying tissues of columnar cacti like Trichocereus terscheckii, which contain a significant concentration of alkaloids, including this compound. plos.orgresearchgate.net

Studies have shown that alkaloid fractions extracted from T. terscheckii have detrimental effects on the fitness of D. buzzatii, reducing viability and extending development time. plos.orguba.ar Conversely, D. koepferae demonstrates a significant tolerance to these alkaloids, indicating a specialized adaptation to its host's chemical environment. plos.org This adaptation allows D. koepferae to exploit a resource that is toxic to its close relatives, thereby reducing interspecific competition. nih.gov

Insects that specialize on chemically defended plants often evolve mechanisms for detoxification, sequestration, or have target sites that are insensitive to the toxins. annualreviews.org For instance, some insects can sequester plant-derived chemicals and use them for their own defense against predators. annualreviews.org While the specific mechanisms of this compound tolerance in D. koepferae are still under investigation, it is clear that the alkaloid profile of Trichocereus cacti plays a crucial role in shaping the community of insects that can utilize them as a resource.

Chemodiversity within the Genus Trichocereus and its Implications

The genus Trichocereus exhibits considerable chemodiversity, meaning there is significant variation in the types and concentrations of alkaloids both between and within species. nih.gov This variation is influenced by genetic factors, as well as environmental conditions such as geography and climate. nih.govriojournal.com For example, the alkaloid content in Trichocereus pachanoi can be up to 6% of the dry weight, whereas in T. terscheckii it ranges from 0.25% to 1.5%.

This chemodiversity has several important implications:

Ecological Interactions: The specific blend of alkaloids in a particular cactus population can influence its interactions with herbivores and pathogens. riojournal.comresearchgate.net A higher diversity of alkaloids may provide broader protection against a wider array of enemies. researchgate.net

Evolutionary Processes: The variation in chemical profiles provides the raw material for natural selection. As herbivore populations adapt to certain chemical defenses, plant populations with novel or different chemical profiles may have a selective advantage. This co-evolutionary arms race is a major driver of biodiversity. nih.govannualreviews.org

Taxonomy and Systematics: The chemical profiles of different species can sometimes be used as a tool to help clarify taxonomic relationships. cactusconservation.org However, the high degree of intraspecific variation means that chemical data must be interpreted with caution and in conjunction with morphological and genetic data. cactusconservation.orgnih.gov

The study of chemodiversity in Trichocereus and other cacti highlights the dynamic and complex nature of plant-animal interactions. The intricate mixtures of alkaloids, including this compound, are not merely byproducts of plant metabolism but are key components of the plant's ecological strategy, shaping its interactions with the surrounding environment and driving evolutionary change. riojournal.comresearchgate.net

Emerging Research Paradigms and Future Scientific Perspectives on Trichocereine

Unexplored Aspects of Trichocereine (B14164243) Biosynthesis and Regulation

The biosynthetic pathway of phenethylamine (B48288) alkaloids in cacti is generally understood to originate from the amino acid tyrosine. wikipedia.org This precursor undergoes a series of enzymatic modifications, including decarboxylation, hydroxylation, and O-methylation, to produce a diversity of compounds. wikipedia.orgimperial.ac.uk For this compound (N-methyl-3,4-dimethoxyphenethylamine), the proposed pathway likely involves the formation of 3,4-dimethoxyphenethylamine (B193588) (DMPEA) as a key intermediate, which is then N-methylated to yield the final product. wikipedia.orgmdma.ch

However, the specific enzymes and regulatory networks governing this pathway remain largely uncharacterized. Key unexplored areas include:

Enzyme Identification: The specific N-methyltransferase responsible for the final step in this compound synthesis has not been isolated or characterized. Identifying this enzyme is crucial for understanding the metabolic flux towards this compound versus other related alkaloids.

Gene Regulation: The transcriptional regulation of the Tri genes, which are involved in trichothecene (B1219388) biosynthesis in fungi, is known to be influenced by environmental factors like pH and nutrient availability. frontiersin.org A similar complex regulatory network likely exists for alkaloid production in cacti, but the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes are unknown. Future research using transcriptomic analysis could identify these regulatory elements.

Metabolic Branch Points: Cacti produce a wide array of phenethylamines. Understanding what controls the metabolic decision at branch points—for instance, leading to the synthesis of this compound versus the trimethoxylated mescaline—is a significant gap in current knowledge. wikipedia.org

Future research will likely focus on functional genomics and proteomics to isolate the enzymes and regulatory proteins involved, providing a complete picture of how and why cacti produce this particular alkaloid.

Advanced Structural Elucidation of Minor this compound Analogues

This compound is part of a complex mixture of alkaloids present in the cacti where it is found. samorini.itplos.org While major compounds have been identified, a host of minor analogues exist in trace amounts, and their structures are not fully elucidated. These analogues are often structural variations of this compound, differing in their methylation patterns or the presence of additional functional groups.

For example, studies on Pilosocereus maxonii and Ariocarpus agavoides have identified several related phenethylamines alongside this compound, such as N-methyl-3-methoxytyramine and N,N-dimethyl-4-hydroxy-3-methoxyphenethylamine. mdma.chnih.gov The co-occurrence of these compounds suggests a shared and potentially flexible biosynthetic origin. mdma.ch

Advanced analytical techniques are pivotal for the discovery and characterization of these minor compounds. High-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the exact mass, elemental composition, and complex structure of these molecules from intricate biological matrices. acmeresearchlabs.innih.gov

| Compound Name | Structural Relationship to this compound | Reported Cactus Genus |

|---|---|---|

| 3,4-Dimethoxyphenethylamine (DMPEA) | Direct precursor (lacks N-methyl group) | Trichocereus, Ariocarpus wikipedia.orgmdma.ch |

| N-Methyl-3-methoxytyramine | Analogue with a hydroxyl instead of a methoxy (B1213986) group at C4 | Pilosocereus nih.gov |

| N,N-Dimethyl-3-methoxytyramine | Analogue with a hydroxyl instead of a methoxy group at C4 and an additional N-methyl group | Pilosocereus nih.gov |

| Hordenine (B123053) (N,N-Dimethyltyramine) | Lacks both methoxy groups of this compound | Ariocarpus, Trichocereus mdma.chresearchgate.net |

| Mescaline | Analogue with an additional methoxy group at C5 and a primary amine | Trichocereus, Lophophora wikipedia.orgnih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of Plant-Alkaloid Interactions

To move beyond a linear understanding of biosynthesis, future research will require the integration of multiple "omics" data sets. mdpi.com This systems-biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic model of the plant's metabolic state. researchgate.netproquest.com

While a dedicated multi-omics study on this compound has not been conducted, the framework for such an investigation is well-established. premierscience.com A potential workflow would involve:

Genomics: Sequencing the genome of a this compound-producing cactus to identify a catalogue of all potential biosynthetic genes.

Transcriptomics: Analyzing the RNA of the plant under different conditions (e.g., stress, development) to see which genes are actively expressed when this compound is produced. wwu.edud-nb.info This can help pinpoint the specific gene candidates for the unknown biosynthetic steps.

Proteomics: Identifying the actual proteins (enzymes) present in the tissue, confirming that the genes identified through transcriptomics are translated into functional machinery.

Metabolomics: Quantifying the levels of this compound, its precursors, and its analogues to create a detailed map of the metabolic network and how it shifts in response to genetic or environmental changes. proquest.com

Integrating these layers of data will allow researchers to build predictive models of how cacti regulate alkaloid production and understand the broader physiological role of compounds like this compound. mdpi.compremierscience.com

Development of Novel Analytical Techniques for In Situ Detection and Dynamic Monitoring

Traditionally, the analysis of plant alkaloids requires tissue extraction, which destroys the spatial context of where these compounds are located. nih.gov A major frontier in analytical chemistry is the development of techniques for in situ (in the original place) detection. acmeresearchlabs.inrsc.org

Desorption electrospray ionization-mass spectrometry (DESI-MS) is one such technique that allows for the direct analysis of compounds from a plant's surface with minimal sample preparation. rsc.orgmdpi.com This could be used to map the distribution of this compound across different tissues (e.g., stem, spines, flowers) to understand its localization. Another powerful method is Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), which can visualize the spatial distribution of molecules within a thin section of plant tissue, providing a chemical "snapshot" of the cells. acmeresearchlabs.in

These imaging techniques could answer critical questions about this compound's function. For example, is it concentrated in the epidermis as a defense against herbivores, or is it located in vascular tissues for transport? Dynamic monitoring, potentially using biosensors or real-time mass spectrometry, could track the synthesis and movement of this compound in living plants in response to stimuli.

Theoretical Exploration of this compound's Potential in Chemical Biology Beyond Conventional Pharmacological Applications

Beyond its natural role in the plant, this compound's unique chemical structure can be leveraged as a tool in chemical biology. gesundheitsindustrie-bw.de This field uses chemical techniques to study and manipulate biological systems. wiley.commdpi.com The exploration of this compound in this context is purely theoretical at this stage but holds significant potential.

Molecular Probes: this compound could serve as a scaffold for creating molecular probes. nih.gov By attaching fluorescent tags or reactive groups, scientists could synthesize derivatives to visualize or identify specific enzymes or receptors that interact with phenethylamines. Its particular substitution pattern (N-methyl, 3,4-dimethoxy) offers a different profile than dopamine (B1211576) or mescaline, potentially allowing for the probing of targets with unique specificity.

Enzyme Inhibitor Design: Understanding the structure of this compound can inform the design of specific inhibitors for enzymes involved in neurotransmitter metabolism or other pathways. Its structure could be a starting point for computational modeling to develop novel therapeutic agents or research chemicals. cornell.edu

Biomaterial Science: The amine and methoxy groups on the this compound molecule offer handles for polymerization or incorporation into novel biomaterials. While highly speculative, natural product scaffolds are increasingly being explored for creating new materials with unique biological or physical properties.

These future-facing applications depend on a foundational understanding of this compound's chemistry and interactions, highlighting the importance of the fundamental research outlined in the preceding sections.

Compound Reference Table

| Compound Name | IUPAC Name |

|---|---|

| This compound | N-methyl-2-(3,4-dimethoxyphenyl)ethan-1-amine |

| Mescaline | 2-(3,4,5-trimethoxyphenyl)ethan-1-amine |

| 3,4-Dimethoxyphenethylamine (DMPEA) | 2-(3,4-dimethoxyphenyl)ethan-1-amine |

| Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Dopamine | 4-(2-aminoethyl)benzene-1,2-diol |

| N-methyl-3-methoxytyramine | 4-hydroxy-3-methoxy-N-methylphenethylamine |

| N,N-dimethyl-4-hydroxy-3-methoxyphenethylamine | 4-(2-(dimethylamino)ethyl)-2-methoxyphenol |

| Hordenine | 4-(2-(dimethylamino)ethyl)phenol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.